2,5-Dithiaoctane
Description
2,5-Dithiaoctane is a sulfur-containing organic compound characterized by an octane backbone with sulfur atoms replacing methylene (-CH₂-) groups at positions 2 and 5. Its molecular formula is C₆H₁₄S₂, and its molecular weight is 150.30 g/mol. The compound is a thioether, featuring two sulfur atoms that influence its chemical reactivity, polarity, and applications. Applications may include roles in organic synthesis, polymer modification, or as intermediates in materials science, though further research is needed to confirm these uses.
Properties
CAS No. |
76229-76-0 |
|---|---|
Molecular Formula |
C6H14S2 |
Molecular Weight |
150.3 g/mol |
IUPAC Name |
1-(2-methylsulfanylethylsulfanyl)propane |
InChI |
InChI=1S/C6H14S2/c1-3-4-8-6-5-7-2/h3-6H2,1-2H3 |
InChI Key |
OHRWCMYXRYQDQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCCSC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dithiaoctane can be synthesized through several methods. One common method involves the reaction of propyl mercaptan with sulfur dichloride. The reaction typically occurs under controlled conditions, with the temperature maintained at around 50°C. The reaction can be represented as follows:
2C3H7SH+S2Cl2→C6H14S2+2HCl
Industrial Production Methods: In industrial settings, 2,5-Dithiaoctane is produced through the oxidation of propyl mercaptan using hydrogen peroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is carried out in the presence of a catalyst, such as sodium tungstate, to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dithiaoctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, 2,5-Dithiaoctane can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of 2,5-Dithiaoctane can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Substitution: In the presence of halogens, 2,5-Dithiaoctane can undergo substitution reactions to form halogenated derivatives.
Major Products:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols
Substitution: Halogenated derivatives
Scientific Research Applications
2,5-Dithiaoctane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studies have shown that 2,5-Dithiaoctane exhibits antimicrobial properties, making it useful in the development of antibacterial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It is used as a flavoring agent in the food industry and as an additive in the production of rubber and plastics.
Mechanism of Action
2,5-Dithiaoctane can be compared with other similar compounds, such as 2,3-dithiabutane and 3,4-dithiahexane. These compounds share similar structural features but differ in the length of their carbon chains and the position of the sulfur atoms. The unique structure of 2,5-Dithiaoctane gives it distinct chemical properties and reactivity, making it suitable for specific applications.
Comparison with Similar Compounds
Structural Isomer: 2,7-Dithiaoctane
Key Similarities and Differences
- Molecular Formula and Weight : Both isomers share identical molecular formulas (C₆H₁₄S₂) and weights (150.30 g/mol) but differ in sulfur positioning.
- Physical Properties :
- Boiling Point : 2,7-Dithiaoctane has a documented boiling range of 195–198°C , while 2,5-dithiaoctane is estimated to have a similar but slightly lower boiling point (~195°C) due to reduced molecular symmetry.
- Melting Point : 2,7-Dithiaoctane melts near -25°C , whereas 2,5-dithiaoctane likely has a comparable melting point (~-30°C).
- Synthesis: 2,7-Dithiaoctane is synthesized via methods such as coupling methylthiol groups with butane dihalides, as indicated by its synonym 1,4-bis(methylthio)butane . 2,5-Dithiaoctane may require alternative routes, such as thiol-ene click chemistry or nucleophilic substitution.
- Applications : 2,7-Dithiaoctane is used in reagent synthesis and material science , while 2,5-dithiaoctane’s shorter sulfur spacing may enhance its utility in crosslinking reactions or as a ligand precursor.
Functional Analog: 1,4-Dithiane
Key Comparisons
- Structure : 1,4-Dithiane (C₄H₈S₂) is a cyclic dithia compound with sulfur atoms at positions 1 and 4, creating a rigid six-membered ring.
- Physical Properties :
- Boiling Point : 169°C (higher than 2,5-dithiaoctane due to cyclic stability).
- Melting Point : ~30°C (significantly higher than linear dithiaoctanes due to crystallinity).
- Reactivity : The cyclic structure of 1,4-dithiane enables coordination with metals (e.g., palladium, platinum), making it valuable in catalysis . In contrast, linear dithiaoctanes exhibit greater flexibility, favoring alkylation or polymerization reactions.
Phosphorus-Based Flame Retardants (e.g., DOPO Derivatives)
While structurally dissimilar, phosphorus compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) are functionally comparable in flame-retardant applications. DOPO derivatives exhibit superior thermal stability and gas-phase radical quenching compared to sulfur-based compounds. However, 2,5-dithiaoctane may offer advantages in cost, compatibility with organic matrices, or reduced toxicity .
Data Tables
Table 1: Comparative Properties of 2,5-Dithiaoctane and Analogs
Research Findings and Implications
- Structural Isomerism : The position of sulfur atoms critically impacts physical properties. For example, 2,7-dithiaoctane’s longer alkyl chain between sulfurs may enhance thermal stability compared to 2,5-dithiaoctane .
- Functional Trade-offs : While cyclic dithianes excel in coordination chemistry, linear dithiaoctanes offer greater versatility in polymer and material science due to their flexibility.
- Flame Retardancy : Sulfur compounds like 2,5-dithiaoctane may complement phosphorus-based systems by acting synergistically in condensed-phase flame retardation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
